![molecular formula C17H17NO4 B12111091 2-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12111091.png)
2-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-{[(2,6-dimetilfenoxi)acetil]amino}benzoico es un compuesto orgánico con la fórmula molecular C17H17NO4. Es un derivado del ácido benzoico y se caracteriza por la presencia de un grupo 2,6-dimetilfenoxi y un grupo acetilamino unido al núcleo del ácido benzoico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-{[(2,6-dimetilfenoxi)acetil]amino}benzoico típicamente involucra los siguientes pasos:
Preparación de 2,6-dimetilfenol: Esto se puede lograr mediante la metilación del fenol utilizando yoduro de metilo en presencia de una base como el carbonato de potasio.
Formación de ácido 2,6-dimetilfenoxiacético: El 2,6-dimetilfenol se hace reaccionar con ácido cloroacético en presencia de una base para formar ácido 2,6-dimetilfenoxiacético.
Acetilación: El ácido 2,6-dimetilfenoxiacético se acetila luego utilizando anhídrido acético para formar ácido 2-{[(2,6-dimetilfenoxi)acetil]amino}benzoico.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden involucrar rutas sintéticas similares, pero están optimizados para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, síntesis automatizada y procesos de purificación para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-{[(2,6-dimetilfenoxi)acetil]amino}benzoico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: La reducción se puede lograr utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo acetilamino.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o básicas.
Reducción: Hidruro de aluminio y litio en éter seco.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados del ácido benzoico sustituidos.
Aplicaciones Científicas De Investigación
El ácido 2-{[(2,6-dimetilfenoxi)acetil]amino}benzoico tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por su posible actividad biológica e interacciones con macromoléculas biológicas.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluidos los efectos antiinflamatorios y analgésicos.
Industria: Utilizado en el desarrollo de nuevos materiales y como intermedio en la síntesis de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción del ácido 2-{[(2,6-dimetilfenoxi)acetil]amino}benzoico involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos mediante:
Unión a enzimas: Inhibición o activación de enzimas específicas involucradas en vías metabólicas.
Interacción con receptores: Modulación de la actividad de los receptores en la superficie celular o dentro de las células.
Alteración de la expresión genética: Influencia en la expresión de genes involucrados en varios procesos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 2-{[(2-metilfenoxi)acetil]amino}benzoico
- Ácido 2-{[(2,4-dimetilfenoxi)acetil]amino}benzoico
- Ácido 2-{[(2,6-diclorofenoxi)acetil]amino}benzoico
Singularidad
El ácido 2-{[(2,6-dimetilfenoxi)acetil]amino}benzoico es único debido a la presencia del grupo 2,6-dimetilfenoxi, que imparte propiedades químicas y físicas específicas.
Propiedades
Fórmula molecular |
C17H17NO4 |
|---|---|
Peso molecular |
299.32 g/mol |
Nombre IUPAC |
2-[[2-(2,6-dimethylphenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C17H17NO4/c1-11-6-5-7-12(2)16(11)22-10-15(19)18-14-9-4-3-8-13(14)17(20)21/h3-9H,10H2,1-2H3,(H,18,19)(H,20,21) |
Clave InChI |
QLFQYHOVEGHMAR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


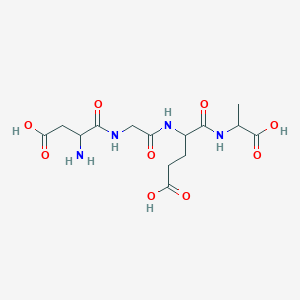

![(1R,2S,3S,5S)-8-Azabicyclo[3.2.1]octane-2,3-diol 2-benzoate](/img/structure/B12111015.png)
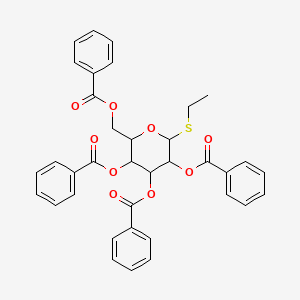
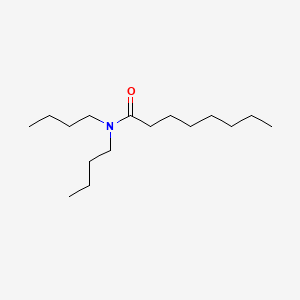



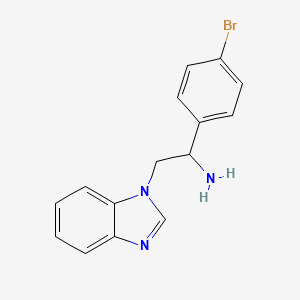


![4,5,9-Trihydroxy-4-(2-hydroxybutan-2-yl)-8-methyl-9-propan-2-yl-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione](/img/structure/B12111082.png)
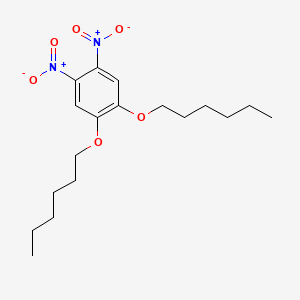
![Potassium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate](/img/structure/B12111086.png)
